2-cyano-N'-phenylacetohydrazide
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Overview
Description
2-cyano-N’-phenylacetohydrazide is an organic compound that belongs to the class of cyanoacetohydrazides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and hydrazide functional groups in the molecule makes it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
2-Cyano-N’-phenylacetohydrazide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, monothiomalonamide is prepared from the reaction of 2-cyano-N’-phenylacetohydrazide with hydrogen sulfide .
Biochemical Pathways
It is known that cyanoacetamide derivatives, including 2-cyano-n’-phenylacetohydrazide, are utilized extensively in the synthesis of various organic heterocycles .
Result of Action
It is known that many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade due to their diverse biological activities .
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-phenylacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Cyanoacetic acid hydrazide+Phenyl isocyanate→2-cyano-N’-phenylacetohydrazide
Industrial Production Methods
In an industrial setting, the production of 2-cyano-N’-phenylacetohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-phenylacetohydrazide undergoes various types of chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as pyrazoles and pyridines.
Substitution Reactions: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization Reactions: Often require a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: Can be performed using nucleophiles like amines or thiols.
Major Products Formed
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Heterocycles: Such as pyrazoles and pyridines, formed through cyclization reactions.
Scientific Research Applications
2-cyano-N’-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to form bioactive heterocycles.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Cyanoacetic acid hydrazide
- 2-cyano-N’-methylacetohydrazide
- 2-cyano-N’-ethylacetohydrazide
Uniqueness
2-cyano-N’-phenylacetohydrazide is unique due to the presence of the phenyl group, which enhances its reactivity and allows for the formation of a wider variety of heterocyclic compounds compared to its methyl or ethyl counterparts. The phenyl group also imparts additional biological activity, making it a more versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-cyano-N'-phenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-7-6-9(13)12-11-8-4-2-1-3-5-8/h1-5,11H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJOWCCDWGQUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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